5-Bromo-4-methyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of brominated indene derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindenylidenediones was achieved by substituting hydrogen atoms in the methyl group on the benzene rings with bromines, which significantly affected the properties of the compounds . Another study reported the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione to produce a bromo-indole derivative . Additionally, the total synthesis of a naturally occurring dibromo compound was accomplished starting from a bromo-dimethoxyphenyl methanol, demonstrating the versatility of brominated compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of brominated indene derivatives has been characterized using various techniques. Single crystal X-ray diffraction analysis revealed the crystal structure of a dibromomethyl-substituted biindenylidenedione, showing a defective tightness in molecular arrangement compared to its precursor . Similarly, X-ray diffraction was used to confirm the structure of a bromo-indole derivative, with Hirshfeld surface analysis revealing short intermolecular connections . The crystal structure of a brominated indazole derivative was also determined, providing insights into the molecular arrangement in the solid state .
Chemical Reactions Analysis
Brominated indene derivatives participate in various chemical reactions. The photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, demonstrating the impact of bromine substitution on these properties . The reactivity of brominated indazole derivatives was explored through reactions with bromine to yield mono- and dibromo derivatives, showcasing the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indene derivatives are influenced by the presence of bromine atoms. The UV-Vis absorption spectra of brominated biindenylidenediones in solution were studied, and their solid-state photochromic and photomagnetic properties were examined . The thermal stability of a bromo-indole derivative was characterized, revealing good stability up to 215°C . The electrophilic and nucleophilic regions of this compound were also mapped using molecular electrostatic potential analysis .
Scientific Research Applications
Crystallographic Structure and Interactions
The compound 5-bromo-1-(4-bromophenyl)isatin, closely related to 5-Bromo-4-methyl-2,3-dihydro-1H-indene, exhibits a distinct crystallographic mirror plane in its structure. The bromobenzene ring atoms, except the C—H groups, align on this plane. The molecule forms weak C—H⋯Br and very weak C—H⋯O interactions in the crystal, generating (010) sheets and suggesting potential for weak π–π stacking between layers (El-Hiti et al., 2018).
Photochromic and Photomagnetic Properties
Brominated derivatives of 6,6′-Dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones, which share structural similarities with this compound, demonstrate considerable changes in their properties when bromines substitute hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione. These changes are evident in their photochromic and photomagnetic properties in both solution and solid state, highlighting the compound's potential in material science applications (Chen et al., 2010).
Mechanism of Action
“5-Bromo-4-methyl-2,3-dihydro-1H-indene” is a chemical compound with the molecular formula C10H11Br. The “5-Bromo” part of the name indicates the presence of a bromine atom at the 5th position of the indene ring. The “4-methyl” part indicates the presence of a methyl group (CH3) at the 4th position of the ring. The “2,3-dihydro” part indicates that the compound is a partially hydrogenated form of indene, specifically at the 2nd and 3rd positions .
The compound is a liquid at room temperature and has a molecular weight of 211.1 . It’s important to note that the compound’s physical and chemical properties, such as its reactivity, solubility, and stability, can be influenced by environmental factors like temperature, pH, and the presence of other substances .
properties
IUPAC Name |
5-bromo-4-methyl-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-7-9-4-2-3-8(9)5-6-10(7)11/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNXEDWPOSQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.